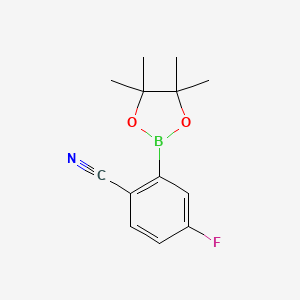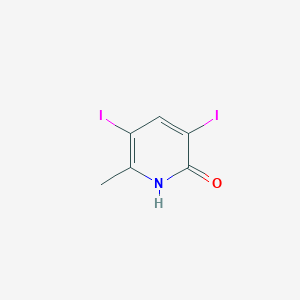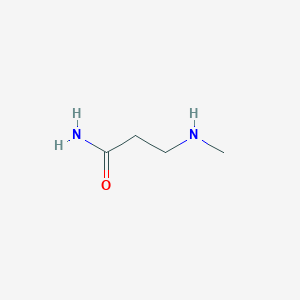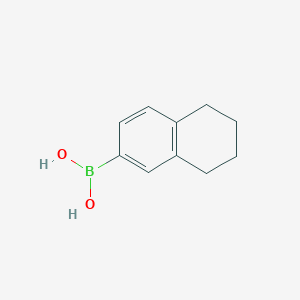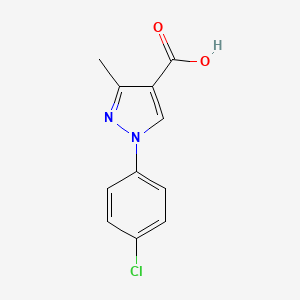
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropane derivatives can be synthesized through various methods, including cyclopropanation reactions . Additionally, the synthesis of similar compounds often involves the use of reagents like bromine or copper (II) bromide .Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a three-membered ring structure derived from cyclopropane . It also contains a pyridine ring and a carboxylic acid group.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, cyclopropane is a gas at room temperature, while pyridine is a liquid. The compound’s properties would be influenced by factors such as its molecular weight, polarity, and the presence of functional groups .科学的研究の応用
Understanding Biocatalyst Inhibition
The role of carboxylic acids, including structures similar to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, as biocatalyst inhibitors is significant. These acids can inhibit microbial activity at concentrations below desired yields, often used as food preservatives due to their potency. They impact microbial cell membranes, decrease internal pH, and affect key metabolic processes. The review by Jarboe et al. (2013) emphasizes understanding these mechanisms for engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).
Bioactive Compounds of Plants
The research by Godlewska-Żyłkiewicz et al. (2020) illustrates the biological activities of natural carboxylic acids derived from plants. These acids, structurally related to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, showcase antioxidant, antimicrobial, and cytotoxic activities. The study provides a comprehensive comparison of the structural impact of these acids on their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Solvent Developments for Carboxylic Acid Extraction
The extraction of carboxylic acids from dilute aqueous streams, particularly for bio-based plastic production, is crucial. The review by Sprakel and Schuur (2019) discusses the developments in solvents for liquid-liquid extraction (LLX) of carboxylic acids. It includes a comprehensive overview of solvents, such as ionic liquids, amines, and organophosphorous extractants, and discusses solvent property models and regeneration strategies. This work is pertinent for understanding the extraction and application of compounds like 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in industrial settings (Sprakel & Schuur, 2019).
Pharmacology of 2-Oxo-3-cyanopyridine Derivatives
2-Oxo-3-cyanopyridine structures, closely related to the compound , hold significant pharmacological importance. Ghosh et al. (2015) review the synthesis and pharmacology of these derivatives, highlighting their diverse biological activities such as anticancer, antibacterial, and antifungal properties. This review is crucial for understanding the potential biological and medicinal applications of compounds structurally akin to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Ghosh et al., 2015).
Synthesis and Applications of 1,4-Dihydropyridines
Sohal (2021) discusses the importance of 1,4-dihydropyridines, compounds related to 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, in biological applications. The review focuses on recent methodologies for the synthesis of 1,4-dihydropyridines, their role as a significant skeleton in drugs, and their potential in creating more biologically active compounds. This review is instrumental for understanding the synthetic routes and potential applications of such compounds (Sohal, 2021).
Biotechnological Routes Based on Lactic Acid Production
Gao, Ma, and Xu (2011) provide insights into the biotechnological routes for producing valuable chemicals from lactic acid, a carboxylic acid. This review discusses the production of lactic acid via fermentation and its use in synthesizing biodegradable polymers and other chemicals. It's pertinent for understanding the biochemical pathways and potential industrial applications related to carboxylic acids like 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Gao, Ma, & Xu, 2011).
将来の方向性
作用機序
Target of Action
Cyclopropyl-containing compounds are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Cyclopropyl-containing compounds are known to exhibit diverse biological activities, which could be attributed to their ability to undergo various chemical transformations, leading to changes in their targets .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The cyclopropyl group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their bioavailability .
Result of Action
Cyclopropyl-containing compounds are known to exhibit diverse biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
The stability and activity of cyclopropyl-containing compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)2-1-5-11(9)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMKSGXWUJNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168655 | |
| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
954225-36-6 | |
| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




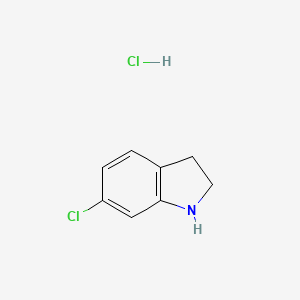
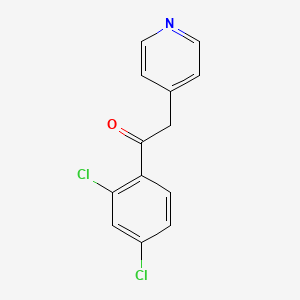
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
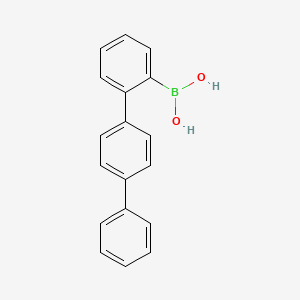
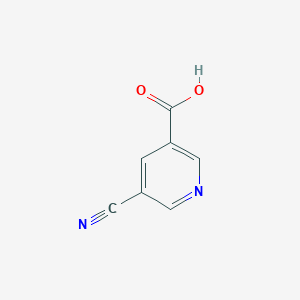

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
